3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
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Overview
Description
3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one is a steroid glycoside compound derived from the plant Euonymus sieboldianus Blume, belonging to the Celastraceae family . The molecular formula of this compound is C35H54O14, and it has a molecular weight of 698 g/mol . This compound is known for its various biological activities, including potential anticancer properties .
Preparation Methods
3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one can be extracted from the plant Euonymus sieboldianus Blume. The extraction process typically involves the use of solvents such as methanol and chloroform . The compound is then purified through chromatographic techniques to obtain a high-purity product
Chemical Reactions Analysis
3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one has been the subject of various scientific studies due to its potential therapeutic properties. Some of its applications include:
Chemistry: This compound is used as a reference compound in the study of steroid glycosides and their derivatives.
Industry: While industrial applications are limited, the compound’s biological activities make it a candidate for further research in pharmaceutical development.
Mechanism of Action
The mechanism of action of 3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one involves its interaction with cellular targets and pathways. The compound is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . It may also inhibit the proliferation of cancer cells by interfering with their metabolic processes . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to induce cell death makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one is part of a larger group of steroid glycosides known as cardenolides. Similar compounds include:
Digitoxin: A well-known cardenolide used in the treatment of heart conditions.
Ouabain: Another cardenolide with potential anticancer properties.
Acovenosigenin A: A related compound with similar biological activities.
This compound is unique due to its specific glycosidic linkage and its potent cytotoxic effects on certain cancer cell lines . This distinguishes it from other cardenolides and makes it a valuable compound for further research.
Conclusion
This compound is a fascinating compound with significant potential in scientific research and medicine Its unique chemical structure and biological activities make it a valuable subject of study, particularly in the field of cancer therapy
Properties
CAS No. |
155740-04-8 |
---|---|
Molecular Formula |
C35H54O14 |
Molecular Weight |
698.803 |
IUPAC Name |
3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O14/c1-15-25(39)28(42)30(49-31-29(43)27(41)26(40)22(13-36)48-31)32(46-15)47-18-11-17-4-5-21-20(34(17,3)23(37)12-18)6-8-33(2)19(7-9-35(21,33)44)16-10-24(38)45-14-16/h10,15,17-23,25-32,36-37,39-44H,4-9,11-14H2,1-3H3/t15-,17+,18+,19+,20-,21+,22+,23+,25-,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 |
InChI Key |
DPHZHOXPZJMWTP-NDAFQYKHSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC3CCC4C(C3(C(C2)O)C)CCC5(C4(CCC5C6=CC(=O)OC6)O)C)OC7C(C(C(C(O7)CO)O)O)O)O)O |
Origin of Product |
United States |
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